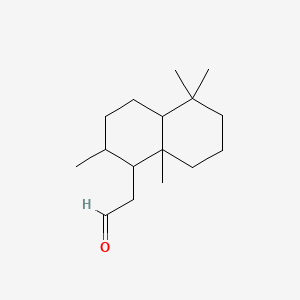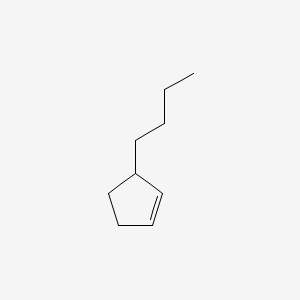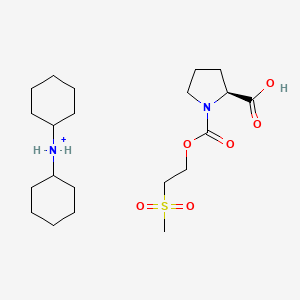
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is a heterocyclic organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . It is known for its unique structure, which includes a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde typically involves the hydrogenation of a precursor compound, such as tetramethylnaphthalene, under high pressure and temperature conditions. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-carboxylic acid.
Reduction: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the hydrophobic naphthalene ring system may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol: Similar structure but with an alcohol functional group instead of an aldehyde.
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
Uniqueness
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is unique due to its specific combination of a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propiedades
| 53779-39-8 | |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C16H28O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11-14H,5-10H2,1-4H3 |
Clave InChI |
MJUCEVOCSCWXCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(CCCC2(C1CC=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/no-structure.png)





![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
